molecular formula C26H33NaO8 B13400204 6 alpha-Methylprednisolone Sodium Hemisuccinate;6(c) paragraph sign-Methylprednisolone 21-hemisuccinate sodium salt

6 alpha-Methylprednisolone Sodium Hemisuccinate;6(c) paragraph sign-Methylprednisolone 21-hemisuccinate sodium salt

Cat. No.: B13400204
M. Wt: 496.5 g/mol
InChI Key: FQISKWAFAHGMGT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylprednisolone sodium succinate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is specifically the C21 succinate ester of methylprednisolone and is commonly used for its anti-inflammatory and immunosuppressive properties. This compound is often administered intravenously and is marketed under various brand names, including Solu-Medrol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methylprednisolone sodium succinate involves the esterification of methylprednisolone with succinic acid. The process typically includes dissolving methylprednisolone in an appropriate solvent, such as alcohol, and then reacting it with succinic anhydride in the presence of a catalyst. The reaction mixture is then purified to obtain the desired ester .

Industrial Production Methods

Industrial production of methylprednisolone sodium succinate involves large-scale synthesis using similar esterification reactions. The process includes dissolving the reactants in water for injection, followed by heating and stirring to ensure complete reaction. The resulting solution is then filtered and lyophilized to produce a stable, injectable powder .

Chemical Reactions Analysis

Types of Reactions

Methylprednisolone sodium succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methylprednisolone sodium succinate .

Scientific Research Applications

Mechanism of Action

Methylprednisolone sodium succinate exerts its effects by regulating gene expression after binding to specific intracellular receptors. Once inside the cell, it translocates to the nucleus, where it modulates the transcription of various genes involved in inflammatory and immune responses. This regulation leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins .

Properties

IUPAC Name

sodium;4-[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQISKWAFAHGMGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.